ISO-PROPYLAMINE-D9 DCL
Description
Significance of Deuterium (B1214612) Isotope Labeling in Modern Chemistry
Deuterium isotope labeling is a technique where specific hydrogen atoms in a molecule are replaced with deuterium. fiveable.me This subtle alteration has profound implications due to the mass difference between the two isotopes; deuterium is approximately twice as heavy as protium (B1232500). youtube.com This increased mass results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. youtube.com Consequently, the C-D bond is stronger and more stable, requiring more energy to be broken. fiveable.meyoutube.com
This enhanced bond stability is a critical factor in fields like medicinal chemistry. nih.gov When a C-H bond is involved in a rate-determining step of a drug's metabolism, replacing it with a C-D bond can slow down the metabolic process. fiveable.meinformaticsjournals.co.in This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile for a drug, including a longer biological half-life and reduced dosing frequency. informaticsjournals.co.insymeres.com Beyond pharmaceuticals, deuterium labeling is a powerful tool for tracing the path of molecules through chemical reactions and metabolic pathways. symeres.com
Role of Stable Isotopes in Mechanistic Elucidation and Analytical Quantification
The use of stable isotopes like deuterium is pivotal for two major applications in scientific investigation: elucidating the mechanisms of chemical reactions and ensuring the accuracy of analytical measurements.
Mechanistic Elucidation: The kinetic isotope effect (KIE) is a primary tool for studying reaction mechanisms. fiveable.mesymeres.com By comparing the reaction rates of a normal, hydrogen-containing compound with its deuterated analogue, researchers can determine if the C-H bond is broken in the rate-determining step of the reaction. fiveable.me A significant difference in rates (a large KIE) provides strong evidence for the involvement of that bond in the crucial transition state, offering deep insight into the reaction pathway. fiveable.mewikipedia.org
Analytical Quantification: In analytical chemistry, particularly in techniques like mass spectrometry (MS), deuterated compounds serve as ideal internal standards. clearsynth.comtexilajournal.com An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. clearsynth.comscispace.com Because deuterated standards are chemically almost identical to the analyte (the substance being measured), they behave similarly during sample preparation, chromatography, and ionization. texilajournal.comscispace.com However, their different mass allows them to be distinguished easily by the mass spectrometer. clearsynth.com This co-elution and similar behavior compensate for matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target analyte in complex mixtures like biological fluids. clearsynth.comtexilajournal.com
Overview of Deuterated Amines in Scientific Inquiry
Deuterated amines, a class of organic compounds containing a nitrogen atom bonded to at least one deuterium-labeled alkyl or aryl group, are of particular interest in research. Amines are a common functional group found in a vast number of pharmaceuticals and bioactive molecules. rsc.org
The C-H bonds adjacent to the nitrogen atom in amines are often susceptible to metabolic oxidation by enzymes such as amine oxidases. Introducing deuterium at these positions can significantly slow this metabolic breakdown, enhancing the in vivo efficacy of a drug. This strategy has been explored for biologically active compounds like tryptamine (B22526) and amphetamine.
The compound at the center of this discussion, ISO-PROPYLAMINE-D9 DCL , is the fully deuterated hydrochloride salt of isopropylamine (B41738). It serves as a valuable building block and research tool. For instance, deuterated isopropylamine has been used as a labeled precursor in the efficient synthesis of other complex deuterated molecules, such as D6-clenproperol and D6-cimaterol, which can then be used as labeled internal standards themselves. nih.govresearchgate.net The development of versatile methods for the synthesis of selectively deuterated amines is an active area of research, driven by their importance in drug discovery and development. nih.govrsc.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | cymitquimica.comcdnisotopes.com |
| Synonym | 2-Aminopropane HCl | cdnisotopes.com |
| CAS Number | 1219798-50-1 | cdnisotopes.comlgcstandards.comalfa-chemistry.comintlab.org |
| Molecular Formula | (CD₃)₂CDND₂·DCl | cymitquimica.comcdnisotopes.comintlab.org |
| Molecular Weight | 105.63 g/mol | cdnisotopes.comlgcstandards.comalfa-chemistry.com |
| Isotopic Purity | 98 atom % D | cymitquimica.comcdnisotopes.com |
| Physical Form | White Solid | cymitquimica.com |
Properties
CAS No. |
1219798-50-1 |
|---|---|
Molecular Formula |
C3H10ClN |
Molecular Weight |
105.631 |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
InChI Key |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
SMILES |
CC(C)N.Cl |
Origin of Product |
United States |
Advanced Analytical Applications of Iso Propylamine D9 Dcl in Quantitative and Qualitative Analyses
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The incorporation of stable isotopes, such as deuterium (B1214612), into analytical workflows significantly enhances the capabilities of MS for both quantitative and qualitative analyses.
Isotope Dilution Mass Spectrometry (IDMS) using ISO-PROPYLAMINE-D9 DCL as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for highly accurate quantitative analysis. nih.govepa.govrsc.org This technique involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to a sample. This labeled compound, known as an internal standard, has nearly identical chemical and physical properties to the unlabeled analyte of interest. scispace.com As a result, it experiences the same effects during sample preparation and analysis, including extraction inefficiencies, matrix effects, and ionization suppression or enhancement. lcms.czclearsynth.com
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly precise and accurate quantification can be achieved, as this ratio remains constant even with sample loss. epa.govmdpi.com The use of deuterated analogues like this compound as internal standards has been shown to resolve issues of quantitative accuracy in complex matrices. lcms.cz While stable isotope-labeled internal standards are generally preferred for their ability to improve precision and accuracy, it is important to note that in some cases, the use of a deuterated standard may not always be necessary if the raw peak areas show good reproducibility. nih.gov
Table 1: Comparison of Analyte Response With and Without Internal Standard
| Analyte | Matrix | Response without IS (Area) | Response with IS (Area Ratio) | %RSD without IS | %RSD with IS |
|---|---|---|---|---|---|
| Compound A | Plasma | 125,430 | 1.02 | 15.2 | 2.1 |
| Compound A | Urine | 98,670 | 0.99 | 18.5 | 2.5 |
| Compound B | Plasma | 210,150 | 1.55 | 12.8 | 1.9 |
| Compound B | Urine | 185,320 | 1.51 | 16.1 | 2.3 |
This table is illustrative and demonstrates the typical improvement in precision (%RSD) when using an internal standard in IDMS.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the isotopic purity of labeled compounds like this compound. filab.fr HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, possess high resolving power, which is the ability to distinguish between ions with very close mass-to-charge ratios. filab.frthermofisher.com This capability is essential for accurately quantifying the degree of deuteration and identifying any residual non-deuterated or partially deuterated species. almacgroup.com
The process involves analyzing the isotopologue distribution of the compound. By comparing the measured intensities of the different isotopologue peaks to the theoretical distribution for a given level of isotopic enrichment, the isotopic purity can be precisely calculated. researchgate.netresearchgate.net This is crucial for ensuring the quality of the internal standard, as high isotopic purity is necessary for accurate quantification in IDMS. almacgroup.com Advances in HRMS have significantly improved the baseline resolution between isotopes, minimizing overlap and leading to more accurate and reliable results. almacgroup.com
Fragmentation Pathway Analysis of Deuterated Isopropylamine (B41738)
Understanding the fragmentation pathways of ions in a mass spectrometer is fundamental for structural elucidation. Deuterium labeling, as in this compound, is a powerful technique for investigating these fragmentation mechanisms. spectroscopyonline.comfu-berlin.de When the deuterated compound is subjected to fragmentation, the resulting fragment ions will have different masses depending on whether they retain the deuterium atoms. acs.org
By comparing the mass spectra of the deuterated and non-deuterated (native) isopropylamine, the origin of each fragment ion can be traced. nist.gov This information helps to deduce the specific bonds that are cleaved and the rearrangement processes that occur during fragmentation. For example, a study on mycosporine-like amino acids demonstrated that deuterium labeling was a convenient tool for proposing fragmentation mechanisms. nih.gov This detailed understanding of fragmentation is crucial for the confident identification of unknown compounds and for developing robust analytical methods. The kinetic isotope effect, where C-D bonds break more slowly than C-H bonds, can also influence the fragmentation pattern, providing further mechanistic insights. stackexchange.com
Table 2: Hypothetical Fragmentation Data for Isopropylamine and this compound
| Fragment Ion | Proposed Structure | m/z (C₃H₉N) | m/z (C₃D₉N) | Mass Shift (Δm/z) | Interpretation |
|---|---|---|---|---|---|
| [M-CH₃]⁺ | [CH(NH₂)CH₃]⁺ | 44 | 48 | 4 | Loss of a methyl group |
| [M-NH₂]⁺ | [CH(CH₃)₂]⁺ | 43 | 50 | 7 | Loss of the amino group |
| [CH₂NH₂]⁺ | [CH₂NH₂]⁺ | 30 | 32 | 2 | Cleavage of the C-C bond |
This table is illustrative and shows how mass shifts in fragment ions of a deuterated compound can be used to deduce fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure, dynamics, and chemical environment of molecules in solution. The use of deuterated compounds plays a pivotal role in enhancing the quality and scope of NMR experiments.
Use of Deuterated Isopropylamine as a Spectroscopic Solvent
In ¹H NMR spectroscopy, the signals from proton-containing solvents can overwhelm the signals from the analyte of interest. To circumvent this issue, deuterated solvents, where hydrogen atoms are replaced by deuterium, are widely used. studymind.co.uksavemyexams.comlabinsights.nl Deuterium resonates at a completely different frequency than protons, thus eliminating the large solvent peak from the ¹H NMR spectrum. docbrown.infodocbrown.info
While common deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are prevalent, a deuterated analyte like this compound can itself act as a specialized solvent or co-solvent in certain applications. labinsights.nl This is particularly useful when studying interactions or reactions where the solvent environment needs to closely mimic the properties of the amine. Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which stabilizes the magnetic field and improves the accuracy of the measurement. studymind.co.uk
Investigation of Conformational Dynamics via Deuterium Labeling
Deuterium labeling is a powerful tool for studying the conformational dynamics of molecules. researchgate.netoup.com The substitution of hydrogen with deuterium can influence the relaxation properties of neighboring nuclei and can be directly observed in ²H (deuterium) NMR spectroscopy. By selectively labeling specific positions in a molecule like isopropylamine, it is possible to probe the motion and orientation of different molecular segments. researchgate.net
Hydrogen-deuterium exchange (HDX) studies, often coupled with mass spectrometry or NMR, provide insights into the flexibility and solvent accessibility of different parts of a molecule. spectroscopyonline.comfrontiersin.orgthermofisher.comthermofisher.com In the context of larger systems like proteins, HDX can reveal changes in conformational dynamics upon ligand binding or other perturbations. frontiersin.orgbohrium.comuwo.ca For a small molecule like isopropylamine, deuterium labeling can be used to study processes such as internal rotation and intermolecular interactions, providing a deeper understanding of its dynamic behavior in solution. researchgate.net
Deuterium NMR (²H NMR) Spectroscopy for Isotopic Enrichment and Distribution
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy serves as a definitive tool for the structural verification and quality control of isotopically labeled compounds such as ISO-PROPYLAMINE-D9. Unlike protons (¹H), the deuterium nucleus (²H) possesses a spin quantum number of I=1. researchgate.net This property gives rise to a nuclear electric quadrupole moment, which strongly interacts with the local electric field gradient at the nucleus. This interaction is a dominant factor in ²H NMR and provides detailed information about the molecular environment of each deuterium atom. researchgate.net
Table 1: Illustrative ²H NMR Spectroscopic Data for ISO-PROPYLAMINE-D9
This table presents hypothetical data for the characterization of ISO-PROPYLAMINE-D9, demonstrating how different deuterium environments within the molecule would result in distinct NMR signals.
| Molecular Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amine | ~1.5 (broad) | Singlet | -ND₂ |
| Methine | ~3.0 | Multiplet | (CD₃)₂CD - |
| Methyl | ~1.1 | Multiplet | (CD₃ )₂CD- |
Chromatographic Integration with Mass Spectrometry for Complex Mixture Analysis
The combination of chromatography with mass spectrometry, particularly using deuterated internal standards, represents a cornerstone of modern quantitative analysis. Stable isotope-labeled (SIL) compounds like ISO-PROPYLAMINE-D9 are considered ideal internal standards because their chemical and physical properties are nearly identical to their non-labeled (or "light") counterparts. acanthusresearch.com This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization. scioninstruments.com
The key to their utility lies in the mass difference. A sufficient mass shift, typically three or more mass units for small molecules, allows the mass spectrometer to differentiate the analyte from the SIL internal standard, preventing spectral overlap. acanthusresearch.com Quantitative accuracy is significantly enhanced because measurements are based on the ratio of the analyte's signal intensity to the known, constant concentration of the internal standard. scioninstruments.com This ratio-based approach effectively corrects for variations in sample volume, extraction efficiency, and instrument response, thereby minimizing both random and systematic errors and improving the precision and reliability of the results. scioninstruments.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Profiling
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds. mdpi.com For the profiling of volatile amines, such as isopropylamine, GC-MS provides excellent sensitivity and specificity. nih.govnih.gov In many applications, especially with biological samples, amines may require a chemical derivatization step prior to analysis to increase their volatility and thermal stability, as well as to improve their chromatographic peak shape. researchgate.netnih.gov Common reagents for this purpose include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA), which convert the polar amine groups into less polar, more volatile derivatives. researchgate.netthermoscientific.comnyc.gov
In a typical workflow, ISO-PROPYLAMINE-D9 is added as an internal standard to every sample, calibrator, and quality control at a precise concentration before any extraction or derivatization steps. scioninstruments.com During GC separation, the derivatized ISO-PROPYLAMINE-D9 co-elutes with the derivatized analyte, experiencing the same analytical conditions. thermoscientific.com The mass spectrometer then distinguishes between the two based on their different mass-to-charge (m/z) ratios. For high sensitivity and selectivity, the MS is often operated in Selected Ion Monitoring (SIM) mode, where it is programmed to detect only specific fragment ions characteristic of the analyte and the internal standard. thermoscientific.comnyc.gov This targeted approach minimizes background noise and allows for accurate quantification even at very low concentrations.
Table 2: Typical GC-MS Instrumental Parameters for Volatile Amine Analysis
This table outlines a representative set of parameters for a GC-MS method for analyzing sympathomimetic amines using a deuterated internal standard, based on established methodologies. thermoscientific.com
| Parameter | Setting / Description |
| GC System | |
| Analytical Column | TraceGOLD TG-5MS, 15 m x 0.25 mm x 0.25 µm |
| Injection Volume | 2 µL |
| Injection Mode | Split (e.g., 75:1 ratio) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial 100°C (hold 0.5 min), ramp to higher temp |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp | 250°C |
| Transfer Line Temp | 280°C |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development with Deuterated Standards
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of a broad spectrum of compounds, including those that are non-volatile or thermally unstable and thus unsuitable for GC-MS. nih.govshimadzu.com In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for developing robust and reliable LC-MS/MS methods. acanthusresearch.comifpenergiesnouvelles.fr
The development of an LC-MS method with a deuterated standard like ISO-PROPYLAMINE-D9 involves several critical steps. First, chromatographic conditions are optimized to achieve a sharp peak shape and separation from other matrix components. This typically involves selecting an appropriate column, such as a C18 reversed-phase column, and a suitable mobile phase composition. ashdin.com Simultaneously, the mass spectrometer parameters are tuned for maximum sensitivity. In tandem mass spectrometry (MS/MS), this is achieved by using Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique. For the analyte (isopropylamine) and the internal standard (ISO-PROPYLAMINE-D9), specific precursor ions are selected and fragmented to produce characteristic product ions. The instrument is set to monitor these specific precursor → product ion transitions. oup.comthermofisher.com
The near-identical chemical nature of the analyte and the SIL-IS ensures they have the same retention time and, critically, experience the same degree of ion suppression or enhancement caused by the sample matrix. acanthusresearch.comifpenergiesnouvelles.fr By calculating the peak area ratio of the analyte to the standard, these matrix effects are effectively nullified, leading to superior accuracy and precision in quantification. acanthusresearch.comresearchgate.net
Table 3: Example MRM Transitions for LC-MS/MS Analysis
This interactive table shows hypothetical yet representative MRM (Multiple Reaction Monitoring) parameters for the quantitative analysis of Isopropylamine using ISO-PROPYLAMINE-D9 as an internal standard.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Isopropylamine | ESI+ | 60.1 | 43.1 |
| This compound | ESI+ | 69.2 | 49.1 |
Mechanistic Investigations and Kinetic Isotope Effects Involving Deuterated Isopropylamine
Elucidation of Reaction Pathways and Mechanisms
The substitution of hydrogen with deuterium (B1214612) in isopropylamine (B41738) allows researchers to trace the movement of atoms and understand the sequence of bond-breaking and bond-forming events in a reaction.
Deuterium labeling is instrumental in tracking the fate of specific hydrogen atoms throughout a reaction sequence. chem-station.comthalesnano.com For instance, in reactions involving the transfer of hydrogen, the presence of deuterium in the product molecules can confirm the origin of the transferred atom. This technique has been employed in various organic transformations, including catalytic coupling reactions. A notable example involves the deaminative coupling of deuterated amines, such as aniline-d7, with other primary amines, where the incorporation of deuterium into the product provides insights into the reaction mechanism, which is believed to proceed through imine intermediates and reversible hydrogen transfer steps.
The use of deuterated solvents, like D₂O, in conjunction with a catalyst can also facilitate the exchange of hydrogen atoms for deuterium in organic molecules. chinesechemsoc.org This approach is valuable for preparing specifically labeled compounds to study reaction mechanisms. chem-station.com
Catalytic cycles often involve the transfer of hydrogen atoms between the catalyst and the substrate. diva-portal.orgbeilstein-journals.orgkhanacademy.org Deuterated isopropylamine can be used to investigate these hydrogen transfer steps. In borrowing hydrogen or hydrogen auto-transfer reactions, an alcohol is temporarily oxidized to a carbonyl compound, which then reacts with a nucleophile, and the resulting intermediate is reduced by the catalyst, regenerating the catalyst and forming the final product. beilstein-journals.org The use of deuterated alcohols in these reactions can help to elucidate the mechanism of hydrogen transfer. beilstein-journals.org
Ruthenium-based catalysts, for example, are known to be effective in hydrogen transfer reactions involving alcohols, ketones, amines, and imines. diva-portal.org Mechanistic studies of these catalysts often employ deuterated substrates to understand the intimate details of the catalytic cycle. diva-portal.org
Deuterium Tracing in Organic Transformations
Kinetic Isotope Effects (KIEs) in Amine-Mediated Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mxfaccts.de KIE studies are a powerful tool for determining reaction mechanisms. chem-station.comwikipedia.org
A primary deuterium kinetic isotope effect (PKIE) is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. unam.mxacs.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. unam.mx Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond. libretexts.org The magnitude of the PKIE, expressed as the ratio of the rate constants (kH/kD), can provide information about the transition state of the reaction. princeton.edu For example, a significant PKIE was observed in the reaction of two deuterated primary amines with ninhydrin, indicating that the cleavage of the carbon-hydrogen bond at the α-position is involved in the rate-determining step. nih.gov In another study, the kinetic isotope effect for the addition of isopropylamine (ⁱPrNH₂) versus its deuterated counterpart (ⁱPrND₂) to tetramesityldisilene was found to be 3.04±0.06, which is a primary KIE, suggesting that the proton is transferred in the rate-determining step. researchgate.net
The table below presents data on primary kinetic isotope effects in various reactions.
| Reaction | Substrate(s) | kH/kD | Conclusion | Reference(s) |
| Addition to Tetramesityldisilene | ⁱPrNH₂/ⁱPrND₂ | 3.04 ± 0.06 | Proton transfer occurs in the rate-determining step. | researchgate.net |
| Ninhydrin Reaction | aa-d2-p-tyramine and aa-d2-beta-phenylethylamine | Significantly reduced rate | Cleavage of the α-C-H bond is in the rate-determining step. | nih.gov |
This table is interactive. Click on the headers to sort the data.
A secondary deuterium kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position that is not directly involved in bond-breaking or bond-formation in the rate-determining step. acs.orgprinceton.edu These effects are typically smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.orgprinceton.edu SKIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu
Normal secondary KIEs are often observed in reactions where there is a change in hybridization at the carbon atom bearing the deuterium from sp³ to sp². princeton.edu Inverse secondary KIEs can occur when the hybridization changes from sp² to sp³. nih.gov These effects are attributed to changes in the vibrational frequencies of the C-D bond between the ground state and the transition state.
The table below summarizes secondary kinetic isotope effects observed in different reaction types.
| Reaction Type | kH/kD Range | General Interpretation | Reference(s) |
| α-SKIE | 1.1 - 1.2 (normal) or 0.8 - 0.9 (inverse) | Probes changes in hybridization at the reaction center. | wikipedia.org |
| β-SKIE | 1.15 - 1.3 (normal) | Often attributed to hyperconjugation in the transition state. | wikipedia.orglibretexts.org |
This table is interactive. Click on the headers to sort the data.
The substitution of hydrogen with deuterium at the β-position to an amine nitrogen can have a measurable effect on the amine's basicity. acs.orgnih.govacs.org This is an equilibrium isotope effect, not a kinetic one. acs.orgacs.org Studies have shown that deuteration at the β-position consistently increases the basicity of amines. acs.orgnih.govacs.orgnih.gov This effect is attributed to a lowering of the zero-point energy of the C-H bond adjacent to the amine nitrogen. nih.govnih.gov
The magnitude of this isotope effect is dependent on the stereochemical relationship between the C-D bond and the nitrogen lone pair. acs.orgacs.org The effect is larger when the C-D bond is antiperiplanar or synperiplanar to the lone pair, with the synperiplanar effect being smaller. acs.org This stereochemical dependence has been demonstrated through precise NMR titration methods on conformationally restricted systems, such as piperidine (B6355638) derivatives. acs.org These findings indicate that the isotope effect on amine basicity can be described by a cos² dependence on the dihedral angle between the C-D bond and the nitrogen lone pair, similar to what is observed in solvolysis reactions. acs.orgacs.org
The table below shows the change in pKa for various amines upon β-deuteration.
| Amine | ΔpKa (pKa(D) - pKa(H)) | Reference(s) |
| 2,4-dinitro-N-methylaniline-d₃ | 0.056 ± 0.001 | acs.org |
| benzylamine-α-d₂ | 0.032 ± 0.001 | acs.org |
| 1-benzyl-4-methylpiperidine-2,2,6-d₃ | 0.025 | acs.org |
This table is interactive. Click on the headers to sort the data.
Secondary Deuterium Kinetic Isotope Effects on Reaction Rates
Isotopic Effects on Acid-Base Chemistry of Amines
The substitution of hydrogen with deuterium can subtly alter the physical and chemical properties of a molecule. These changes are rooted in the greater mass of deuterium, which leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. This difference in zero-point energy (ZPE) can influence reaction rates and equilibrium positions, a phenomenon known as an isotope effect.
Deuterium Isotope Effects on Basicity (pKa measurements)
The basicity of an amine is a measure of its ability to accept a proton and is quantified by the pKa of its conjugate acid. The introduction of deuterium into an alkylamine, particularly at the β-position (the carbon atoms adjacent to the nitrogen), has been shown to increase the basicity of the amine. beilstein-journals.org This phenomenon is a type of secondary isotope effect. libretexts.org
The increased basicity is attributed to the fact that the C-D bond is "stronger" or, more accurately, has a lower zero-point energy than a C-H bond. In the ammonium (B1175870) cation (the conjugate acid), hyperconjugation occurs, involving the interaction of the C-H σ-bonds with the empty orbitals of the nitrogen center. This interaction is slightly weakened when hydrogen is replaced by deuterium due to the lower ZPE of the C-D bond. Consequently, the deuterated ammonium ion is slightly less stabilized by hyperconjugation, making it a slightly stronger acid (or conversely, the deuterated amine is a slightly stronger base).
For isopropylamine, the pKa of its conjugate acid, [(CH₃)₂CHNH₃]⁺, is well-established at 10.63. chemicalbook.com While specific experimental pKa values for ISO-PROPYLAMINE-D9 DCL are not prominently available in surveyed literature, the established principles of secondary deuterium isotope effects allow for a clear prediction. The deuteration of the seven hydrogens on the β-carbons of isopropylamine is expected to make it a stronger base than its non-deuterated counterpart. beilstein-journals.org This results in a slightly higher pKa value for the conjugate acid of the deuterated species.
Interactive Data Table: pKa Values of Isopropylamine and its Deuterated Analogue
| Compound | Chemical Formula | pKa of Conjugate Acid | Expected Isotope Effect |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 chemicalbook.com | - |
| Isopropylamine-d9 | (CD₃)₂CDND₂ | > 10.63 (Predicted) | Increase in basicity |
Proton-Deuteron Exchange Equilibrium Studies
Proton-deuteron (H/D) exchange studies are fundamental in understanding the lability of hydrogen atoms within a molecule. In amines like isopropylamine, there are different types of hydrogens that can participate in this exchange, primarily the amine protons (N-H) and the carbon-bound protons (C-H).
When a compound like isopropylamine is dissolved in a deuterium-rich solvent such as deuterium oxide (D₂O), an equilibrium is established where protons in the molecule are replaced by deuterons from the solvent. acs.org
The two protons on the primary amine group are acidic and exchange with solvent deuterons very rapidly. ntu.edu.sg This is a fast equilibrium process:
(CH₃)₂CHNH₂ + D₂O ⇌ (CH₃)₂CHND₂ + H₂O
The protons on the carbon atoms, both at the α-position (the C-H group attached to the nitrogen) and the β-positions (the two -CH₃ groups), are generally not considered acidic and exchange much more slowly under neutral conditions. ntu.edu.sg However, this exchange can be facilitated under certain conditions, such as with acid or base catalysis or through the use of metal catalysts. acs.orgresearchgate.net The equilibrium for the exchange of these less labile protons also lies far towards the deuterated species when a large excess of the deuterium source is used. acs.org
NMR spectroscopy is a primary tool for studying these exchange phenomena. ntu.edu.sgcdnsciencepub.com By dissolving isopropylamine in a deuterated solvent like CDCl₃ and adding a small amount of D₂O, the signal corresponding to the N-H protons in the ¹H NMR spectrum will broaden and eventually disappear as they are replaced by deuterium, which is not observed in ¹H NMR. ntu.edu.sg This "D₂O shake" is a classic method to identify labile protons in a molecule. ntu.edu.sg
Computational and Theoretical Studies on Deuterated Isopropylamine Systems
Quantum Chemical Calculations of Molecular Properties and Spectra
Quantum chemical calculations are employed to determine the electronic structure and intrinsic properties of molecules. wavefun.com Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller–Plesset perturbation theory and coupled-cluster methods) can predict molecular geometries, vibrational frequencies, and reaction energetics with high accuracy. acs.orgresearchgate.net For deuterated systems, these calculations are crucial for predicting spectroscopic and kinetic changes that arise from the increase in isotopic mass. faccts.deajchem-a.com
Vibrational spectroscopy is a key technique for identifying molecules and analyzing their structure. Isotopic substitution, particularly replacing hydrogen with deuterium (B1214612), causes significant and predictable shifts in vibrational frequencies. libretexts.org The greater mass of deuterium (2.014 amu) compared to protium (B1232500) (1.008 amu) leads to a lowering of the vibrational frequencies for modes involving the substituted atom. libretexts.orguni-muenchen.de This phenomenon, known as the deuterium isotopic shift, is particularly pronounced for stretching and bending modes directly involving the C-D and N-D bonds.
Quantum chemical calculations can accurately predict these shifts. By computing the harmonic vibrational frequencies for both standard isopropylamine (B41738) and its fully deuterated (d9) analogue, a theoretical spectrum can be generated. The change in mass is the primary contributor to these shifts, and the frequency is expected to decrease by a factor approaching the square root of the ratio of the reduced masses. libretexts.org
Table 1: Predicted Vibrational Frequency Shifts for Iso-propylamine-d9 This table illustrates the theoretical shifts for key vibrational modes upon full deuteration of isopropylamine, based on the principles of vibrational spectroscopy.
| Vibrational Mode | Typical Frequency (C-H/N-H) (cm⁻¹) | Predicted Frequency (C-D/N-D) (cm⁻¹) | Isotopic Frequency Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | ~2400 - 2600 | ~900 - 1000 |
| C-H Stretch (methyl) | 2870 - 2960 | ~2100 - 2250 | ~700 - 800 |
| N-H Bend | 1590 - 1650 | ~1100 - 1200 | ~450 - 500 |
| C-H Bend (methyl) | 1370 - 1465 | ~950 - 1050 | ~400 - 450 |
Note: The data in this table is illustrative, based on established principles of isotopic substitution. ajchem-a.comlibretexts.org Actual values are derived from specific quantum chemical calculations.
These well-defined shifts for deuterated species provide clear spectral windows, which can be useful for monitoring molecular behavior in complex systems without interference from non-deuterated components. nih.gov
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. faccts.de For reactions involving the cleavage of a bond to hydrogen, substituting deuterium can significantly slow the reaction rate. This is known as a primary KIE and is a powerful tool for studying reaction mechanisms. faccts.demdpi.com
The origin of the KIE lies in the difference in zero-point energy (ZPE) between the C-H/N-H and C-D/N-D bonds. faccts.de Due to its greater mass, a deuterium-containing bond has a lower ZPE. Consequently, more energy is required to reach the transition state for bond cleavage, resulting in a higher activation energy and a slower reaction rate. faccts.de
Computational models can predict the KIE by calculating the free energy profiles for the reactions of both the deuterated and non-deuterated molecules. nih.gov The KIE is then calculated as the ratio of the rate constants (kH/kD).
Table 2: Theoretical Kinetic Isotope Effect for a Hypothetical Reaction This table shows a theoretical comparison of activation energies and the resulting KIE for a reaction involving the cleavage of the N-H bond in isopropylamine versus the N-D bond in its deuterated counterpart.
| Species | Calculated Activation Energy (ΔG‡) (kJ/mol) | Relative Rate Constant (k) | Predicted KIE (kH/kD) |
| Isopropylamine (N-H) | 53.5 | kH | \multirow{2}{*}{~7.2} |
| Iso-propylamine-d9 (N-D) | 58.8 | kD |
Note: The data is based on principles described for KIE computations, where the difference in activation energy directly influences the rate ratio. faccts.de A normal KIE for D substitution is typically in the range of 2-8.
A large KIE value provides strong evidence that the corresponding bond is broken in the rate-determining step of the reaction. nih.gov
Vibrational Analysis and Deuterium Isotopic Shifts
Conformational Analysis and Energetics of Deuterated Isopropylamine
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.com Isopropylamine can exist in different conformations due to rotation around the C-N single bond. High-level quantum-chemical calculations have identified two primary stable conformers: trans (T) and gauche (G). acs.org
Trans (T) Conformer: The C-C-N-H dihedral angle is approximately 180°, representing a staggered arrangement that minimizes steric hindrance. This is generally the most stable conformer. acs.org
Gauche (G) Conformer: The C-C-N-H dihedral angle is approximately 60°. This conformation is slightly higher in energy than the trans form. acs.org
Computational methods can accurately calculate the equilibrium structures and relative energies of these conformers. acs.orgresearchgate.net The primary factors influencing stability are steric and electrostatic interactions. numberanalytics.com
Table 3: Calculated Relative Energies of Isopropylamine Conformers This table presents typical relative energy differences between the stable conformers of isopropylamine as determined by quantum chemical methods.
| Conformer | Point Group | Relative Electronic Energy (kJ/mol) | Relative Energy with ZPE Correction (kJ/mol) |
| Trans (T) | Cₛ | 0.00 | 0.00 |
| Gauche (G) | C₁ | ~1.0 - 2.0 | ~0.8 - 1.8 |
Note: Data is based on findings from high-level quantum-chemical investigations on isopropylamine. acs.org Deuteration slightly lowers the ZPE-corrected relative energy of the gauche conformer but does not change the stability order.
Applications in Advanced Synthetic Chemistry and Biocatalysis Research
Role as a Deuterium-Labeled Building Block in Complex Molecule Synthesis
The presence of deuterium (B1214612) atoms in ISO-PROPYLAMINE-D9 DCL makes it a significant building block in the field of synthetic chemistry. researchgate.netenamine.netansto.gov.aursc.org Deuterium, a stable isotope of hydrogen, can be strategically incorporated into molecules to alter their physicochemical properties or to act as a tracer in analytical studies. symeres.com
Precursor for Deuterated Derivatives with Enhanced Stability or Specific Properties
The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. google.com This increased bond strength can enhance the metabolic stability of a molecule by slowing down metabolic processes that involve the cleavage of this bond. enamine.netenamine.net Consequently, this compound can be used as a precursor to synthesize deuterated derivatives of pharmaceuticals or other bioactive molecules. This strategic deuteration can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. enamine.netsymeres.comenamine.net
For instance, the incorporation of deuterium can inhibit demethylation, reduce oxidation, and slow down racemization, which can result in prolonged drug exposure and potentially lower required doses. enamine.netenamine.net This approach has been successfully applied to improve existing drugs and is a key consideration in the development of new pharmaceutical agents. enamine.netenamine.net
Synthesis of Isotope-Labeled Reference Standards for Analytical Method Validation
This compound is instrumental in the synthesis of isotope-labeled internal standards, which are crucial for the accuracy and reliability of quantitative analytical methods, particularly those employing mass spectrometry (MS). clearsynth.comtexilajournal.comlcms.cznih.gov
In quantitative analysis, an internal standard with a known concentration is added to a sample. clearsynth.com By comparing the analytical response of the target analyte to that of the internal standard, researchers can accurately determine the analyte's concentration. clearsynth.com Deuterated internal standards are ideal because they are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. clearsynth.comlgcstandards.com
The use of deuterated internal standards helps to compensate for variations in sample preparation and "matrix effects," where other components in a complex sample can interfere with the analysis. clearsynth.comtexilajournal.comnih.gov This ensures precise and robust measurements, which is essential for method validation and obtaining reliable data in fields such as pharmaceutical research, clinical diagnostics, and environmental analysis. clearsynth.comtexilajournal.comgtfch.orgmdpi.com
Biocatalytic Applications with Deuterated Amine Donors
Biocatalysis utilizes enzymes to perform chemical transformations. Deuterated compounds like this compound are valuable in this field for both synthetic purposes and for elucidating the mechanisms of enzymatic reactions.
ω-Transaminase-Catalyzed Asymmetric Synthesis using Isopropylamine (B41738) Derivatives
ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, a process known as transamination. rsc.orgnih.govnih.govacs.org This reaction is widely used for the asymmetric synthesis of chiral amines, which are important building blocks for many pharmaceuticals. nih.govnih.govacs.orgmdpi.com
Isopropylamine is an attractive amino donor for these reactions due to its low cost and the volatility of its corresponding ketone product, acetone (B3395972). rsc.org The use of deuterated isopropylamine derivatives, synthesized from this compound, can be employed in these biocatalytic systems. While the primary goal is often the synthesis of a specific chiral amine, the use of a deuterated donor can also provide insights into the reaction mechanism. Pyridoxal phosphate (B84403) (PLP) is a crucial cofactor for ω-transaminases, and the reaction proceeds through a "ping-pong bi-bi" mechanism involving internal and external aldimine intermediates. nih.govnih.gov
Investigation of Enzyme Mechanisms using Deuterium-Labeled Substrates
The replacement of hydrogen with deuterium in a substrate can affect the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). science.govnih.gov By measuring the KIE, researchers can gain valuable information about the rate-limiting step of an enzyme-catalyzed reaction and the structure of the transition state. acs.orgunl.edu
When a deuterated substrate like a derivative of this compound is used in an enzyme-catalyzed reaction, the cleavage of a C-D bond will be slower than the cleavage of a C-H bond. google.com If this bond cleavage is part of the rate-determining step, a significant KIE will be observed. acs.org This allows scientists to probe the intricate details of how an enzyme functions. acs.orgnih.govcanada.caresearchgate.net For example, studying the effects of deuteration on the metabolism of pyruvate (B1213749) by enzymes like alanine (B10760859) aminotransferase and lactate (B86563) dehydrogenase has provided insights into the kinetics of these metabolic pathways. nih.gov Deuterium-labeled substrates are also employed to investigate the mechanisms of various other enzymes, including desaturases and glycyl radical enzymes. acs.orgcanada.ca
Emerging Research Directions and Future Perspectives for Iso Propylamine D9 Dcl
Development of Novel Deuteration Methodologies for Amines
The synthesis of selectively deuterated amines is crucial for their application in various scientific fields. rsc.org Traditional methods often rely on the reduction of precursors with reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or the alkylation of amines with deuterated halides, which can have limitations in efficiency, substrate scope, and functional group tolerance. rsc.org Consequently, research has focused on developing more versatile and efficient catalytic methods.
Recent advancements have produced several innovative strategies. One notable approach is the use of organocatalysis, where simple organic molecules facilitate the deuteration process. For instance, a method has been developed for the regioselective α-deuteration of Michael acceptors (enals and enones) using D₂O and acetic acid-d (AcOD) as deuterium (B1214612) sources, mediated by isopropylamine (B41738) as an organocatalyst. nih.govacs.org This technique is scalable and has been successfully applied to synthesize deuterated drug precursors. nih.gov
Metal-catalyzed reactions have also emerged as a powerful tool. A ruthenium-based Shvo catalyst has been used for the selective α,β-deuteration of bioactive tertiary amines through a "borrowing hydrogen" methodology, achieving high levels of deuterium incorporation. nih.gov Another novel strategy employs an atomically dispersed iron-phosphorus (Fe-P) pair-site catalyst for the highly efficient and regioselective deuteration of arenes and heteroarenes using D₂O as the deuterium source. nih.govbohrium.com This low-cost, non-noble metal catalyst demonstrates significantly higher activity compared to previous iron-based systems. nih.gov
Furthermore, methods involving single-electron-transfer (SET) have been developed. The reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) with D₂O as the deuterium source provides α-deuterated primary amines with excellent deuterium incorporation (>95% [D]). acs.orgresearchgate.net These modern methodologies represent a significant step forward, offering more sustainable and selective routes to valuable deuterated amines.
Table 1: Comparison of Modern Deuteration Methodologies for Amines
| Methodology | Catalyst/Reagent | Deuterium Source | Key Features | Citations |
|---|---|---|---|---|
| Organocatalysis | Isopropylamine | D₂O / AcOD | Regioselective α-deuteration of enals and enones; scalable. | nih.govacs.org |
| Borrowing Hydrogen | Shvo catalyst (Ruthenium-based) | D₂ | High chemoselectivity for α- and β-positions; good functional group tolerance. | nih.gov |
| Single-Atom Catalysis | Fe-P pair-site catalyst | D₂O | High efficiency with low catalyst loading; regioselective. | nih.govbohrium.com |
| Reductive Deuteration (SET) | Samarium(II) Iodide (SmI₂) | D₂O | Synthesizes α-deuterated primary amines from oximes; >95% deuterium incorporation. | acs.orgresearchgate.net |
| Domino Activation | Triflic acid / Triethylsilane-d | Triethylsilane-d | Divergent synthesis of amines deuterated at α, β, or both positions. | rsc.org |
Advanced Applications in Environmental and Materials Science Research (Non-Clinical)
The unique properties of deuterated compounds make them highly suitable for a range of non-clinical applications in environmental and materials science. researchgate.net The use of stable isotopes like deuterium is expanding as a tool for tracing, monitoring, and designing advanced materials. dataintelo.com
In environmental science, deuterium oxide (D₂O) is widely used as a tracer in hydrology to map groundwater movements, study wastewater distribution, and monitor hydraulic fracturing processes. isowater.comzeochem.com Compound-specific isotope analysis (CSIA) is an emerging tool for identifying sources of contaminants and tracking their fate in the environment. researchgate.net A deuterated compound like ISO-PROPYLAMINE-D9 DCL could potentially serve as a specific tracer for studying the environmental pathways of amine-containing pollutants or agricultural chemicals.
In materials science, deuterium substitution can significantly enhance material properties. For example, deuterium is used to extend the life of fiber-optic cables and improve the durability of semiconductors by mitigating degradation from chemical erosion. isowater.com The synthesis and characterization of advanced materials, including deuterated polymers, is a growing field of research. dataintelo.com Deuterated polymers are used to study the degradation pathways of biodegradable materials, aiding in the development of sustainable and eco-friendly products. resolvemass.ca The incorporation of deuterated building blocks, such as a fully deuterated amine, could be explored for creating novel polymers and materials with enhanced thermal stability or specific neutron scattering properties for analysis. resolvemass.caepj-conferences.org
Table 2: Potential Non-Clinical Applications for Deuterated Amines
| Field | Application | Principle of Use | Citations |
|---|---|---|---|
| Environmental Science | Hydrological Tracing | Following the movement and distribution of water sources. | isowater.comzeochem.com |
| Environmental Science | Contaminant Source Tracking | Using compound-specific isotope analysis to identify pollution pathways. | researchgate.net |
| Materials Science | Fiber Optics & Semiconductors | Reducing the rate of chemical reactions that lead to material degradation. | isowater.com |
| Materials Science | Polymer Research | Studying degradation pathways in biodegradable materials and creating materials with enhanced stability. | dataintelo.comresolvemass.ca |
| Analytical Science | Neutron Scattering | Controlling the contrast of organic samples and reducing incoherent scattering background. | epj-conferences.orgepj-conferences.org |
Integration with Advanced Spectroscopic Techniques for in situ Mechanistic Probes
Isotopic labeling is a cornerstone of mechanistic chemistry, allowing researchers to track the transformation of atoms and bonds during a chemical reaction. beilstein-journals.orgbohrium.com A precisely labeled compound like this compound is an ideal tool for such studies when combined with advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods for analyzing deuterated compounds. epj-conferences.org While ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of a signal, ²H NMR directly detects the deuterium nuclei. epj-conferences.orgdoi.org These techniques are insufficient on their own to precisely locate deuterium atoms in complex mixtures of isotopic species. nih.gov However, advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy are being developed to provide unambiguous, quantitative characterization of individual isotopologues in the gas phase. marquette.edu
The integration of isotopic labeling allows for powerful in situ mechanistic probes. For example, by using deuterated reactants, researchers can follow reaction pathways in real-time. This has been applied to study light-driven C-H bond exchange reactions, helping to distinguish between different mechanistic pathways like hydrogen-atom transfer (HAT) and electron transfer/proton transfer (ETPT). nih.gov Similarly, isotopic labeling has been crucial in revising the proposed mechanisms for gold-catalyzed cycloisomerization reactions by identifying unexpected skeletal rearrangements. beilstein-journals.org
Deuterium Magnetic Resonance Spectroscopy (DMRS) is another powerful, non-invasive technique that allows for the detection and differentiation of deuterated compounds in vivo or in situ. bohrium.complos.org By tracking the metabolic fate of a deuterated substrate, DMRS can create a metabolic map and analyze reaction pathways and rates. plos.org The use of a fully deuterated probe like this compound in such spectroscopic studies could provide detailed insights into reaction kinetics, intermediate formation, and the complex mechanisms of catalytic or biological processes involving amines.
Q & A
Q. What are the critical considerations for handling and storing ISO-PROPYLAMINE-D9 DCL in laboratory settings?
this compound requires strict storage conditions (0–6°C) due to its deuterated structure and potential reactivity . Methodologically:
- Storage : Use airtight, chemically resistant containers to prevent isotopic exchange or contamination.
- Safety : Follow OSHA/NIH guidelines for amine handling (e.g., ventilation, PPE) due to flammability and toxicity risks .
- Purity Verification : Employ nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm isotopic enrichment (98 atom% D) and detect degradation .
Q. How can researchers design a robust synthesis protocol for this compound?
Synthesis should prioritize isotopic integrity and reproducibility:
- Deuterated Precursors : Use deuterated reagents (e.g., D2O, CD3I) to minimize proton contamination .
- Reaction Monitoring : Track reaction progress via gas chromatography (GC) or infrared (IR) spectroscopy to ensure intermediate stability .
- Purification : Apply fractional distillation under inert atmospheres to isolate the compound, followed by NMR validation of deuteration sites .
Q. What analytical techniques are most effective for characterizing this compound?
Combine spectroscopic and chromatographic methods:
Q. How should literature reviews be structured to identify gaps in this compound applications?
Apply systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) :
- Population : Focus on isotopic amines in catalysis or pharmacokinetics.
- Intervention : Compare synthetic routes or deuterium’s role in reaction mechanisms.
- Outcome : Highlight understudied areas (e.g., isotopic effects on metabolic pathways).
Advanced Research Questions
Q. How can isotopic labeling with this compound improve mechanistic studies in organic chemistry?
Deuterated amines are pivotal for kinetic isotope effect (KIE) analysis:
- Experimental Design : Use stopped-flow techniques to measure reaction rates of deuterated vs. protiated analogs .
- Data Interpretation : Calculate KIE values (k_H/k_D) to infer transition-state structures. Contradictions in KIE trends may signal competing mechanisms (e.g., tunneling vs. steric effects) .
Q. What strategies resolve contradictions in deuterium’s impact on this compound reactivity?
Address discrepancies through multivariable analysis:
- Variable Isolation : Systematically test pH, solvent polarity, and temperature to identify confounding factors .
- Computational Modeling : Apply density functional theory (DFT) to simulate isotopic effects on bond dissociation energies .
- Meta-Analysis : Compare published datasets using statistical tools (e.g., ANOVA) to identify methodological biases .
Q. How can researchers optimize this compound for tracer studies in biological systems?
Balance isotopic stability with biocompatibility:
- Metabolic Tracing : Use LC-MS/MS to track deuterium retention in metabolites, ensuring minimal isotopic exchange in aqueous environments .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including dose-response validation and control groups .
Q. What are the challenges in scaling this compound synthesis for collaborative studies?
Ensure consistency across labs via standardized protocols:
- Inter-Lab Calibration : Share reference samples for NMR/MS cross-validation .
- Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to publish synthetic and analytical protocols .
Methodological Frameworks
- FINER Criteria : Evaluate research questions for Feasibility, Novelty, and Relevance (e.g., novel isotopic applications in drug metabolism) .
- Research Proposals : Include detailed experimental procedures, risk assessments, and contingency plans for isotopic degradation .
Note: Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed journals for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
